Furane-2-carboxaldehyde, iminosemicarbazone
CAS No.:
Cat. No.: VC13266998
Molecular Formula: C6H8N4O
Molecular Weight: 152.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H8N4O |
|---|---|
| Molecular Weight | 152.15 g/mol |
| IUPAC Name | 2-[(E)-furan-2-ylmethylideneamino]guanidine |
| Standard InChI | InChI=1S/C6H8N4O/c7-6(8)10-9-4-5-2-1-3-11-5/h1-4H,(H4,7,8,10)/b9-4+ |
| Standard InChI Key | QIGGLAVEVCQBGA-RUDMXATFSA-N |
| Isomeric SMILES | C1=COC(=C1)/C=N/N=C(N)N |
| SMILES | C1=COC(=C1)C=NN=C(N)N |
| Canonical SMILES | C1=COC(=C1)C=NN=C(N)N |
Introduction
Chemical Structure and Physicochemical Properties
Furane-2-carboxaldehyde (C₅H₄O₂) is an aromatic aldehyde with a furan ring substituted by a formyl group at the 2-position. Its iminosemicarbazone derivative forms via condensation of the aldehyde group with iminosemicarbazide, resulting in a Schiff base structure characterized by a hydrazone linkage (R₁R₂C=N–NH–C(=NH)–NH₂) .
Molecular Geometry and Conformational Analysis
X-ray crystallography of related thiosemicarbazone derivatives reveals two primary conformations: E (trans) and Z (cis). For example, 3-methyl-furan-2-carbaldehyde thiosemicarbazone adopts the E conformation about the N1–C6 bond, while 5-(4-methoxyphenyl) derivatives exhibit Z conformations stabilized by intramolecular hydrogen bonds . These structural insights suggest that iminosemicarbazones may display similar conformational flexibility, influencing their biological activity.
Spectroscopic Characterization
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FT-IR: Stretching vibrations for C=N (1600–1650 cm⁻¹) and N–H (3100–3300 cm⁻¹) confirm hydrazone formation .
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NMR: ¹H NMR spectra show characteristic aldehyde proton disappearance post-condensation, with new signals for imine (CH=N) and semicarbazide NH groups .
Table 1: Key Spectroscopic Data for Furane-2-Carboxaldehyde Derivatives
| Parameter | Value (Thiosemicarbazone Analogs) | Reference |
|---|---|---|
| C=N Stretch (FT-IR) | 1615–1630 cm⁻¹ | |
| ¹H NMR (CH=N) | δ 8.20–8.50 ppm | |
| ESI-MS (Molecular Ion) | m/z 195–450 |
Synthesis and Reactivity
Synthetic Pathways
Iminosemicarbazones are synthesized by refluxing furan-2-carbaldehyde with iminosemicarbazide in methanol or ethanol. The reaction proceeds via nucleophilic addition-elimination, forming a hydrazone linkage :
Crystallographic Insights
Single-crystal X-ray diffraction of thiosemicarbazone analogs reveals planar geometries with intermolecular hydrogen bonds (e.g., N–H⋯O) stabilizing the lattice. For instance, compound 6 (5-phenyl derivative) forms a monoclinic crystal system (space group P2₁/c) with a dihedral angle of 8.76° between the furan and phenyl rings .
Biological Activities
Antimicrobial Efficacy
Thiosemicarbazone derivatives exhibit potent activity against Staphylococcus aureus (MIC = 1–25 μg/mL) and Candida spp. (MIC = 2–50 μg/mL). Compound 5 (5-nitro substitution) shows exceptional efficacy (MIC = 1 μg/mL), outperforming gentamicin .
Table 2: Antimicrobial Activity of Selected Derivatives
| Compound | Substitution | MIC (S. aureus) | MIC (C. albicans) |
|---|---|---|---|
| 1 | None | 25 μg/mL | 50 μg/mL |
| 5 | 5-NO₂ | 1 μg/mL | 2 μg/mL |
| 7 | 5-(2-Fluorophenyl) | 10 μg/mL | 25 μg/mL |
Antioxidant Capacity
DPPH radical scavenging assays reveal moderate activity (EC₅₀ = 45–120 μM), with electron-withdrawing groups (e.g., NO₂) enhancing antioxidant effects .
Industrial and Pharmacological Applications
Industrial Uses
Furan-2-carbaldehyde serves as a precursor for resins, solvents, and biofuels. Its derivatives are employed in petroleum refining and polymer production (e.g., Durite plastics) .
Drug Development Prospects
Iminosemicarbazones are under investigation as multitarget agents due to their metal-chelating ability and enzyme inhibitory effects. Their low toxicity profiles in preliminary studies suggest potential for anticancer drug development .
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